molecular formula C11H15NS B14327550 4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine CAS No. 111604-40-1

4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B14327550
CAS No.: 111604-40-1
M. Wt: 193.31 g/mol
InChI Key: VQQUUQHAONSSGU-UHFFFAOYSA-N
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Description

4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by a benzene ring fused with a thiazepine ring, which includes a sulfur and nitrogen atom. Benzothiazepines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine can be achieved through several methods. One common approach involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These oximes are converted to the corresponding N-amino derivatives, which undergo further reactions to form the desired benzothiazepine compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one atom or group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The compound may also interact with other receptors and enzymes, contributing to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to its specific substitution pattern and the resulting biological activities. Its ethyl group at the 4-position may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzothiazepine derivatives.

Properties

CAS No.

111604-40-1

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

4-ethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

InChI

InChI=1S/C11H15NS/c1-2-9-7-8-13-11-6-4-3-5-10(11)12-9/h3-6,9,12H,2,7-8H2,1H3

InChI Key

VQQUUQHAONSSGU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCSC2=CC=CC=C2N1

Origin of Product

United States

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